molecular formula C25H27N3O2 B10973848 N,N'-Dimesityl-2,6-pyridinedicarboxamide

N,N'-Dimesityl-2,6-pyridinedicarboxamide

Cat. No.: B10973848
M. Wt: 401.5 g/mol
InChI Key: MATSMKIFQCGZBA-UHFFFAOYSA-N
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Description

N,N’-Dimesityl-2,6-pyridinedicarboxamide is an organic compound known for its unique structure and properties. It is a derivative of pyridine-2,6-dicarboxamide, where the hydrogen atoms on the amide groups are replaced by mesityl groups. This modification enhances its stability and reactivity, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Dimesityl-2,6-pyridinedicarboxamide typically involves the reaction of pyridine-2,6-dicarboxylic acid with mesitylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for N,N’-Dimesityl-2,6-pyridinedicarboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dimesityl-2,6-pyridinedicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The mesityl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-Dimesityl-2,6-pyridinedicarboxylic acid, while reduction could produce N,N’-Dimesityl-2,6-pyridinedicarboxamide derivatives with altered functional groups.

Scientific Research Applications

N,N’-Dimesityl-2,6-pyridinedicarboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals like copper and nickel

    Biology: The compound’s stability and reactivity make it useful in biochemical studies, particularly in the design of enzyme inhibitors and probes for studying biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Its unique properties are leveraged in the development of advanced materials, including polymers and coatings with enhanced stability and performance.

Mechanism of Action

The mechanism by which N,N’-Dimesityl-2,6-pyridinedicarboxamide exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and other non-covalent interactions, further influencing its biological and chemical activity.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2,6-dicarboxamide: The parent compound, lacking the mesityl groups, is less stable and reactive.

    N,N’-Dimethyl-2,6-pyridinedicarboxamide: A derivative with methyl groups instead of mesityl groups, exhibiting different reactivity and stability.

    1,3-Benzenedicarboxamide: A structurally similar compound with different electronic properties and hydrogen bonding patterns.

Uniqueness

N,N’-Dimesityl-2,6-pyridinedicarboxamide stands out due to its enhanced stability and reactivity, attributed to the presence of mesityl groups. These groups provide steric hindrance and electronic effects that influence the compound’s behavior in chemical reactions and interactions with molecular targets.

Properties

Molecular Formula

C25H27N3O2

Molecular Weight

401.5 g/mol

IUPAC Name

2-N,6-N-bis(2,4,6-trimethylphenyl)pyridine-2,6-dicarboxamide

InChI

InChI=1S/C25H27N3O2/c1-14-10-16(3)22(17(4)11-14)27-24(29)20-8-7-9-21(26-20)25(30)28-23-18(5)12-15(2)13-19(23)6/h7-13H,1-6H3,(H,27,29)(H,28,30)

InChI Key

MATSMKIFQCGZBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=NC(=CC=C2)C(=O)NC3=C(C=C(C=C3C)C)C)C

Origin of Product

United States

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